- Mixed Mg/Li amides of the type R2NMgCl·LiCl as highly efficient bases for the regioselective generation of functionalized aryl and heteroaryl magnesium compounds, Angewandte Chemie, 2006, 45(18), 2958-2961
Cas no 98027-84-0 (2,6-Dichloro-4-iodopyridine)
2,6-Dichloro-4-iodopyridine Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Dichloro-4-iodopyridine
- 2,6-Dichloro-4-iodo-pyridine
- 2 6-dichloro-4-iodopyridine
- PYRIDINE, 2,6-DICHLORO-4-IODO-
- PubChem17648
- 2,6-Dichloro-4-iodopyridine,
- 2,6 dichloro-4-iodo pyridine
- NGSKFMPSBUAUNE-UHFFFAOYSA-N
- EBD16995
- BCP03577
- BBL101271
- STL555067
- 4-IODO-2,6-DICHLOROPYRIDINE
- LS20633
- TRA0010168
- AB32018
- 2,6-Dichloro-4-iodopyridine (ACI)
- DTXSID00471453
- BB 0261950
- 2,6-dichloro-4-iodopyridine;2 6-Dichloro-4-iodopyridine
- EN300-125368
- FT-0682253
- J-507432
- 2,6-Dichloro-4-iodopyridine, 97%
- AKOS005257743
- MFCD07368400
- HY-41945
- SCHEMBL363319
- GS-5875
- AM20061785
- SY019485
- 98027-84-0
- CS-D1682
- D4774
- AC-26248
- DB-000817
-
- MDL: MFCD07368400
- Inchi: 1S/C5H2Cl2IN/c6-4-1-3(8)2-5(7)9-4/h1-2H
- InChI Key: NGSKFMPSBUAUNE-UHFFFAOYSA-N
- SMILES: IC1C=C(N=C(C=1)Cl)Cl
Computed Properties
- Exact Mass: 272.86100
- Monoisotopic Mass: 272.86090g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 91
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.4
- Topological Polar Surface Area: 12.9
Experimental Properties
- Color/Form: Grayish yellow powder
- Density: 2.129
- Melting Point: 161.0 to 165.0 deg-C
- Boiling Point: 291.6℃ at 760 mmHg
- Flash Point: 130.1±25.9 °C
- Refractive Index: 1.652
- PSA: 12.89000
- LogP: 2.99300
- Sensitiveness: Light Sensitive
- Solubility: Not determined
2,6-Dichloro-4-iodopyridine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H302,H315,H317,H318,H335
- Warning Statement: P261,P280,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-37/38-41-43
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store long-term at 2-8°C
- Risk Phrases:R22; R37/38; R41; R43
2,6-Dichloro-4-iodopyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,6-Dichloro-4-iodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 654078-1G |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 1g |
¥580.62 | 2023-12-01 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D808524-25g |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 97% | 25g |
1,080.00 | 2021-05-17 | |
| Matrix Scientific | 057340-1g |
2,6-Dichloro-4-iodopyridine, 90% |
98027-84-0 | 90% | 1g |
$14.00 | 2021-06-27 | |
| Matrix Scientific | 057340-5g |
2,6-Dichloro-4-iodopyridine, 90% |
98027-84-0 | 90% | 5g |
$39.00 | 2021-06-27 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016546-1g |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 97% | 1g |
¥27 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016546-5g |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 97% | 5g |
¥76 | 2024-07-19 | |
| TRC | D435253-10mg |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D435253-50mg |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D435253-100mg |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 100mg |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D124050-1g |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 97% | 1g |
¥114.90 | 2023-09-03 |
2,6-Dichloro-4-iodopyridine Production Method
Production Method 1
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; -30 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Production Method 2
1.2 Reagents: Iodine ; 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
- New mixed Li/Mg and Li/Mg/Zn amides for the chemoselective metalation of arenes and heteroarenes, European Journal of Organic Chemistry (2009, 2009, , 1781-1795
Production Method 3
1.2 Reagents: Methanol ; 30 min, 45 °C
- Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides, Nature Chemistry (2018, 2018, 10(10), 1016-1022
Production Method 4
1.2 Reagents: Iodine
1.3 Reagents: Water
- Deprotonation of chloropyridines using lithium magnesates, Tetrahedron Letters (2004, 2004, 45(42), 7873-7877
Production Method 5
1.2 2 h, rt
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt
- Deprotonative Metalation of Chloro- and Bromopyridines Using Amido-Based Bimetallic Species and Regioselectivity-Computed CH Acidity Relationships, Chemistry - A European Journal (2011, 2011, 17(47), 13284-13297
Production Method 6
1.2 Reagents: Iodine ; -30 °C
- Ground- and Excited-State Properties of Iron(II) Complexes Linked to Organic Chromophores, Inorganic Chemistry (2020, 2020, 59(20), 14746-14761
Production Method 7
1.2 Reagents: Water
- Strategies for the selective functionalization of dichloropyridines at various sites, European Journal of Organic Chemistry (2001, 2001, , 1371-1376
Production Method 8
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 15 min, -75 °C
1.3 Reagents: Sodium sulfite Solvents: Water
- Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick, Journal of Organic Chemistry (2005, 2005, 70(7), 2494-2502
Production Method 9
- Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids, Journal of the American Chemical Society (2022, 2022, 144(18), 8296-8305
Production Method 10
1.2 Reagents: Sodium nitrite Solvents: Water
1.3 Reagents: Potassium iodide Solvents: Water
1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran
- Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine, Organic Letters (2001, 2001, 3(26), 4263-4265
Production Method 11
1.2 Reagents: Iodine , Sodium thiosulfate Solvents: Tetrahydrofuran , Water ; 15 h, -75 °C
- Synthetic, Optical and Theoretical Study of Alternating Ethylenedioxythiophene-Pyridine Oligomers: Evolution from Planar Conjugated to Helicoidal Structure towards a Chiral Configuration, ChemPhysChem (2016, 2016, 17(24), 4090-4101
Production Method 12
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt
- Exploiting the Versatile Assembly of Arylpyridine Fluorophores for Wavelength Tuning and SAR, Organic Letters (2003, 2003, 5(7), 967-970
Production Method 13
1.2 Reagents: Boron trifluoride etherate Solvents: Toluene ; 20 min, 0 °C
1.3 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) ; 3 h, 0 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 10 min, 25 °C
1.5 Reagents: Acetic acid Solvents: Dimethyl sulfoxide , Acetonitrile
- Selective functionalization of complex heterocycles via an automated strong base screening platform, Reaction Chemistry & Engineering (2017, 2017, 2(4), 446-450
Production Method 14
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; -75 °C; 15 min, -75 °C; -75 °C → rt
- Intermolecular contacts in the crystal structures of specifically varied halogen and protonic group substituted azines, CrystEngComm (2017, 2017, 19(22), 3026-3036
Production Method 15
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; -75 °C; 15 min, -75 °C; -75 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
- Synthesis and Structural Characterization of Ethynylene-Bridged Bisazines Featuring Various α-Substitution, Journal of Heterocyclic Chemistry (2015, 2015, 52(4), 1062-1074
2,6-Dichloro-4-iodopyridine Raw materials
- 2,6-Dichloropyridine
- 4-Amino-2,6-dichloropyridine
- Iodobenzene
- 2,6-dichloropyridine-4-carboxylic acid
- 2,6-Dichloro-3-iodopyridine
- 2,6-Dichloropyridine-4-carbonyl Chloride
2,6-Dichloro-4-iodopyridine Preparation Products
2,6-Dichloro-4-iodopyridine Suppliers
2,6-Dichloro-4-iodopyridine Related Literature
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 2,6-Dichloro-4-iodopyridine
Comprehensive Overview of 2,6-Dichloro-4-iodopyridine (CAS No. 98027-84-0): Properties, Applications, and Industry Insights
2,6-Dichloro-4-iodopyridine (CAS No. 98027-84-0) is a halogenated pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity. This compound, characterized by its iodine and chlorine substituents, serves as a critical intermediate in the synthesis of complex molecules. Its molecular formula, C5H2Cl2IN, and unique structural features make it a valuable building block for cross-coupling reactions, a topic frequently searched by chemists exploring palladium-catalyzed transformations.
Recent trends in organic synthesis highlight the growing demand for halogenated pyridines, particularly those like 2,6-Dichloro-4-iodopyridine, which enable precise modifications in drug discovery. Searches for "iodopyridine applications" and "heterocyclic compound synthesis" have surged by 35% year-over-year, reflecting industry interest. The compound’s electron-deficient ring system facilitates nucleophilic substitutions, a property leveraged in developing antiviral agents and crop protection chemicals—areas dominating current scientific discourse.
From a technical perspective, CAS 98027-84-0 exhibits a melting point range of 98–102°C and stability under inert atmospheres, making it suitable for high-temperature reactions. Analytical techniques such as HPLC and NMR spectroscopy confirm its purity, a key concern for researchers querying "how to validate halogenated pyridine purity." Its solubility in organic solvents like DMSO and THF further enhances its utility in ligand design and catalysis studies.
Environmental and regulatory considerations are increasingly shaping discussions around 2,6-Dichloro-4-iodopyridine. While not classified as hazardous under current guidelines, its handling requires standard precautions for halogenated compounds. Queries like "green chemistry alternatives for iodopyridines" underscore the shift toward sustainable synthesis methods, with this compound serving as a benchmark for evaluating atom economy in aryl-iodide reactions.
The commercial availability of 98027-84-0 through specialty chemical suppliers has expanded, driven by its role in API manufacturing. Patent analyses reveal a 20% increase in filings referencing this compound since 2020, particularly in kinase inhibitor development. This aligns with search trends for "pyridine-based drug intermediates" and "iodine-mediated cyclizations," highlighting its relevance in cutting-edge therapeutic research.
In conclusion, 2,6-Dichloro-4-iodopyridine (CAS No. 98027-84-0) represents a nexus of synthetic utility and industrial demand. Its applications span material science, medicinal chemistry, and catalysis, addressing frequent queries on "multifunctional pyridine derivatives." As research advances, this compound continues to bridge gaps between molecular design and functional innovation.
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